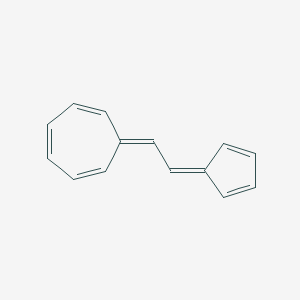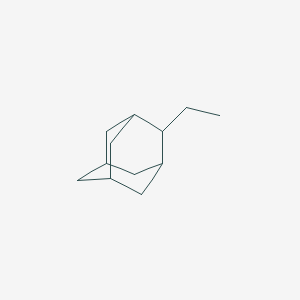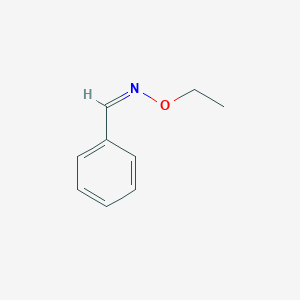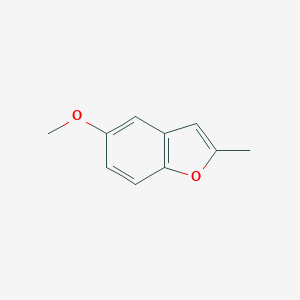![molecular formula C20H22O6 B085182 [4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol CAS No. 13265-76-4](/img/structure/B85182.png)
[4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol is a cyclic acetal derivative of iditol, a sugar alcohol It is formed by the reaction of iditol with benzaldehyde, resulting in the formation of a benzylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: [4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol can be synthesized through the reaction of iditol with benzaldehyde in the presence of an acid catalyst. Commonly used acid catalysts include camphorsulfonic acid and p-toluenesulfonic acid. The reaction typically takes place in an organic solvent such as N,N-dimethylformamide or acetonitrile. The reaction conditions involve stirring the mixture at room temperature for several hours until the formation of the benzylidene acetal is complete .
Industrial Production Methods: In an industrial setting, the synthesis of benzylidene iditol can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of efficient catalysts such as copper(II) triflate can further enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: [4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzylidene idose.
Reduction: The benzylidene group can be reduced to form iditol.
Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Benzylidene idose.
Reduction: Iditol.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
[4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol has several applications in scientific research:
Chemistry: It is used as a protecting group for diols in carbohydrate synthesis.
Biology: this compound derivatives have been studied for their potential as enzyme inhibitors.
Medicine: Some benzylidene iditol derivatives have shown promise as therapeutic agents due to their ability to modulate biological pathways.
Wirkmechanismus
The mechanism of action of benzylidene iditol involves its interaction with specific molecular targets. For example, in enzyme inhibition, benzylidene iditol derivatives can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction can be mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
Benzylidene dulcitol: Similar to benzylidene iditol but derived from dulcitol.
Benzylidene allitol: Another cyclic acetal derivative, but derived from allitol.
Benzylidene mannitol: Derived from mannitol and used in similar applications.
Uniqueness: [4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol is unique due to its specific structural properties and the ease with which the benzylidene group can be introduced and removed. This makes it particularly useful in synthetic chemistry for protecting diol groups and in biological research for studying enzyme interactions .
Eigenschaften
CAS-Nummer |
13265-76-4 |
|---|---|
Molekularformel |
C20H22O6 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
[4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol |
InChI |
InChI=1S/C20H22O6/c21-11-15-18-17(25-19(23-15)13-7-3-1-4-8-13)16(12-22)24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2 |
InChI-Schlüssel |
WZACICAIHONNQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2OC(C3C(O2)C(OC(O3)C4=CC=CC=C4)CO)CO |
Kanonische SMILES |
C1=CC=C(C=C1)C2OC(C3C(O2)C(OC(O3)C4=CC=CC=C4)CO)CO |
Key on ui other cas no. |
13265-76-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


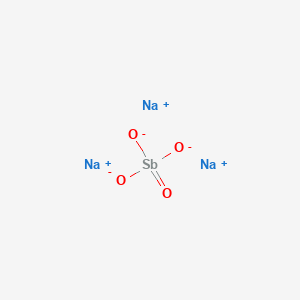
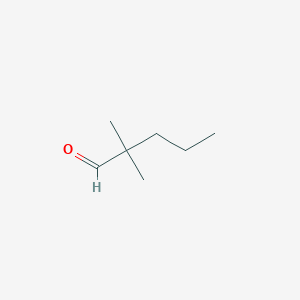
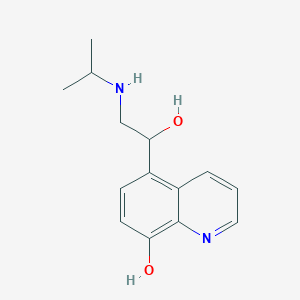
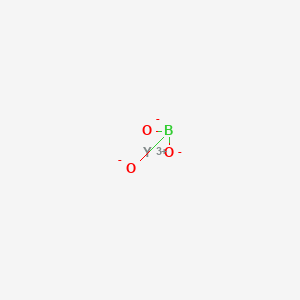


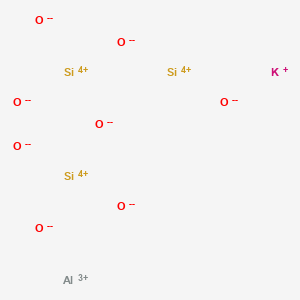
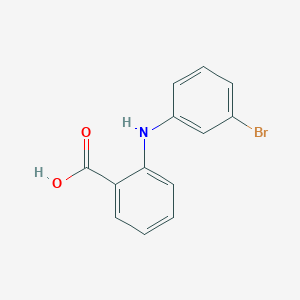
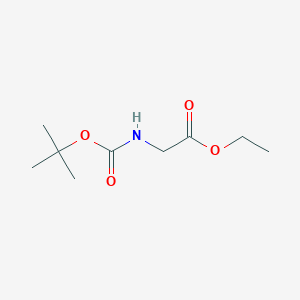
![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)
